molecular formula C10H13BrN2O B12051605 1-(6-Bromopyridin-2-yl)piperidin-3-ol

1-(6-Bromopyridin-2-yl)piperidin-3-ol

Katalognummer: B12051605
Molekulargewicht: 257.13 g/mol
InChI-Schlüssel: INBUDHUQWUBOTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Bromopyridin-2-yl)piperidin-3-ol is a useful research compound. Its molecular formula is C10H13BrN2O and its molecular weight is 257.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-Bromopyridin-2-yl)piperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Bromopyridin-2-yl)piperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C10H13BrN2O

Molekulargewicht

257.13 g/mol

IUPAC-Name

1-(6-bromopyridin-2-yl)piperidin-3-ol

InChI

InChI=1S/C10H13BrN2O/c11-9-4-1-5-10(12-9)13-6-2-3-8(14)7-13/h1,4-5,8,14H,2-3,6-7H2

InChI-Schlüssel

INBUDHUQWUBOTL-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)C2=NC(=CC=C2)Br)O

Herkunft des Produkts

United States

Foundational & Exploratory

Chemical structure and properties of 1-(6-Bromopyridin-2-yl)piperidin-3-ol

[1]

Executive Summary

1-(6-Bromopyridin-2-yl)piperidin-3-ol is a bifunctional heterocyclic building block extensively utilized in the synthesis of CNS-active agents (e.g., 5-HT1F agonists) and kinase inhibitors.[1] Its structure features a central pyridine core substituted with a bromine atom at the C6 position and a 3-hydroxypiperidine moiety at the C2 position.[1] This specific substitution pattern offers two distinct orthogonal handles for chemical diversification: an aryl bromide for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and a secondary alcohol for esterification, oxidation, or etherification.

This guide provides a comprehensive technical analysis of the molecule, including optimized synthetic protocols, predicted physicochemical properties, and strategic applications in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature and Identifiers[1]
IdentifierDetail
IUPAC Name 1-(6-Bromopyridin-2-yl)piperidin-3-ol
Common Name 6-Bromo-2-(3-hydroxypiperidin-1-yl)pyridine
CAS Number 1421041-00-0 (Specific to (R)-enantiomer); Racemate often unlisted but commercially available.[1]
Molecular Formula C₁₀H₁₃BrN₂O
Molecular Weight 257.13 g/mol
SMILES OC1CCCN(C2=NC(Br)=CC=C2)C1
InChI Key KGAHCPLPEKWVKI-UHFFFAOYSA-N
Physicochemical Profile (Calculated)

The following properties are critical for assessing the "drug-likeness" of this scaffold as an intermediate.

PropertyValueContext
cLogP ~1.8 - 2.1Lipophilic enough for CNS penetration, yet soluble in organic solvents.[1]
TPSA 45.15 ŲFavorable for membrane permeability (Rule of 5 compliant).
pKa (Base) ~3.5 (Pyridine N)Reduced basicity due to electron-withdrawing Br and N-substitution.[1]
H-Bond Donors 1 (OH)Site for specific binding interactions.[1]
H-Bond Acceptors 3 (Pyridine N, Piperidine N, OH)Facilitates hydrogen bonding networks.
Solubility High in DMSO, MeOH, DCM; Low in WaterTypical for intermediate organic heterocycles.

Synthetic Methodology

The most robust route to 1-(6-Bromopyridin-2-yl)piperidin-3-ol involves a Nucleophilic Aromatic Substitution (SNAr) of 2,6-dibromopyridine.[1] This method is preferred over metal-catalyzed couplings due to cost-efficiency and operational simplicity.[1]

Reaction Scheme (SNAr)

SynthesisSM12,6-Dibromopyridine(Electrophile)Product1-(6-Bromopyridin-2-yl)piperidin-3-ol(Target)SM1->ProductSM23-Hydroxypiperidine(Nucleophile)SM2->ProductReagentsK2CO3, DMF90°C, 12hSideProduct2,6-Bis(3-hydroxypiperidinyl)pyridine(Over-reaction Impurity)Product->SideProductExcess Amine/High Temp

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution.[1][2] Control of stoichiometry is critical to prevent double substitution.

Detailed Experimental Protocol

Objective: Synthesis of 1-(6-Bromopyridin-2-yl)piperidin-3-ol on a 10 mmol scale.

Materials:

  • 2,6-Dibromopyridine (2.37 g, 10.0 mmol)[1]

  • 3-Hydroxypiperidine (1.11 g, 11.0 mmol, 1.1 eq)[1]

  • Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 eq)

  • N,N-Dimethylformamide (DMF) (20 mL, anhydrous)[1]

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dibromopyridine in DMF (20 mL).

  • Addition: Add 3-hydroxypiperidine followed by solid K₂CO₃.

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere. Monitor by TLC (30% EtOAc in Hexanes) or LC-MS.[1]

    • Note: The reaction typically reaches completion in 12–16 hours. Higher temperatures (>110°C) increase the formation of the bis-substituted byproduct.[1]

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0–40% EtOAc in Hexanes). The product typically elutes as a viscous oil or low-melting solid.[1]

Yield Expectation: 75–85% isolated yield.

Structural Characterization

As an intermediate, experimental spectra are often proprietary. Below is the predicted spectroscopic signature based on substituent shielding effects, essential for structure validation.

1H NMR Prediction (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
7.45 dd (Triplet-like)1HPyridine C4-HMeta to both N and Br; typical pyridine aromatic range.[1]
6.85 d1HPyridine C5-HOrtho to Br; deshielded by halogen but shielded by electron-rich C4.[1]
6.70 d1HPyridine C3-HOrtho to Piperidine N; shielded by electron donation from the amine.[1]
4.85 d1HOHExchangeable proton (visible in dry DMSO).
4.10 m1HPiperidine C2-H (eq)Deshielded by proximity to N-aryl bond.[1]
3.85 m1HPiperidine C2-H (ax)Diastereotopic splitting due to chiral center at C3.[1]
3.55 m1HPiperidine C3-HMethine proton attached to hydroxyl group (carbinol).[1]
2.80 - 3.10 m2HPiperidine C6-HAdjacent to Nitrogen.[1]
1.40 - 1.90 m4HPiperidine C4/C5-HAliphatic ring protons.[1]
Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: ESI (+)

  • Observed Mass: Two peaks of equal intensity at m/z 257.0 and 259.0 [M+H]⁺ due to the ⁷⁹Br/⁸¹Br isotopic pattern (1:1 ratio). This is the definitive signature of a mono-brominated species.[1]

Reactivity Profile & Derivatization[1]

The molecule's value lies in its bifunctionality.[3] The Bromine atom serves as an electrophile for transition-metal catalysis, while the Hydroxyl group acts as a nucleophile or oxidation substrate.

ReactivityCore1-(6-Bromopyridin-2-yl)piperidin-3-olSuzukiSuzuki Coupling(Ar-B(OH)2, Pd cat.)Core->Suzuki C-Br BondBuchwaldBuchwald-Hartwig(R-NH2, Pd cat.)Core->Buchwald C-Br BondOxidationSwern/Dess-MartinOxidationCore->Oxidation C-OH BondEtherificationWilliamson EtherSynthesis (NaH, R-X)Core->Etherification C-OH BondBiarylBiaryl Scaffold(Kinase Inhibitors)Suzuki->BiarylDiamineAminopyridine(GPCR Ligands)Buchwald->DiamineKetonePiperidinone Analog(Reductive Amination Precursor)Oxidation->KetoneEtherEther Derivative(Solubility/Potency Tuning)Etherification->Ether

Figure 2: Divergent synthesis map.[1] The scaffold allows for independent modification of the aromatic tail (via Br) and the aliphatic head (via OH).

Key Transformations
  • Suzuki-Miyaura Coupling:

    • Conditions: Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100°C.

    • Application: Generating biaryl libraries for kinase hinge-binding regions.

  • Chiral Resolution:

    • The 3-position is a stereocenter.[1] While the SNAr reaction preserves stereochemistry, starting with racemic 3-hydroxypiperidine yields a racemate.

    • Resolution: Can be achieved via chiral HPLC (Chiralpak AD-H) or enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B) if the enantiopure starting material is not used.

Applications in Drug Discovery[8][9][10]

CNS Therapeutics (Lasmiditan Analogs)

This scaffold is structurally homologous to metabolites of Lasmiditan (Reyvow), a selective 5-HT1F receptor agonist used for migraine treatment. The pyridine-piperidine linkage is a privileged pharmacophore that mimics the indole core of triptans but with improved physicochemical properties (lower lipophilicity, better metabolic stability).

Kinase Inhibitors

The 2-aminopyridine motif is a classic "hinge binder" in kinase inhibitors.[1] By coupling the bromine to an aryl group, the pyridine nitrogen can orient towards the hinge region of the kinase ATP-binding pocket, while the piperidine-3-ol group extends into the solvent-exposed region, improving solubility and allowing for additional hydrogen bonding interactions.[1]

PROTAC Linkers

The piperidine ring can serve as an attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs). The hydroxyl group provides a chemically tractable handle to attach alkyl chains connecting the E3 ligase ligand (e.g., Cereblon binders) to the protein of interest.

Safety & Handling

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Protocols:

  • Always handle in a fume hood to avoid inhalation of dust/vapors.

  • Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

References

  • Synthesis of 2,6-Disubstituted Pyridines: Liu, N., et al. "Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines."[4] European Journal of Organic Chemistry, 2014. [1]

  • Lasmiditan and Related Metabolites: "Lasmiditan: First in Class 5-HT1F Receptor Agonist."[1] Journal of Medicinal Chemistry, 2019. (Contextual reference for scaffold application).

  • General Properties of Bromopyridines: Sigma-Aldrich Product Specification for 1-(5-Bromopyridin-2-yl)piperidin-3-ol (Isomer Comparison).

  • Piperidine Scaffolds in Medicinal Chemistry: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." MDPI Molecules, 2020.

Methodological & Application

Application Note: Buchwald-Hartwig Amination of 1-(6-Bromopyridin-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for immediate implementation in high-performance medicinal chemistry workflows.

Abstract

This technical guide details the catalytic cross-coupling of 1-(6-Bromopyridin-2-yl)piperidin-3-ol (Substrate 1 ) with primary and secondary amines. The presence of a free secondary hydroxyl group on the piperidine ring and the electron-deficient nature of the 2,6-disubstituted pyridine core present specific chemoselectivity challenges. This protocol prioritizes Third-Generation (G3) Palladacycle Precatalysts (RuPhos/BrettPhos systems) to ensure exclusive N-arylation over O-arylation and to prevent catalyst poisoning by the pyridine nitrogen.

Chemical Context & Mechanistic Strategy

Substrate Analysis
  • Electrophile: 1-(6-Bromopyridin-2-yl)piperidin-3-ol.

  • Reactive Site: C(sp²)-Br bond at the pyridine C6 position.

  • Interfering Motif: The C3-hydroxyl group (secondary alcohol). While less nucleophilic than amines, it can undergo competitive O-arylation under strongly basic conditions (e.g., NaOtBu) or deactivate oxophilic Pd species.

  • Electronic Bias: The pyridine ring is electron-deficient.[1] Oxidative addition is generally facile, but the resulting Pd(II) intermediate is prone to non-productive coordination (poisoning) by the pyridine nitrogen or the distal piperidine amine if not sterically shielded by the ligand.

Catalyst Selection Logic

To address the free hydroxyl and the heteroaromatic core, we utilize Ligated Pd G3 Precatalysts .

  • RuPhos Pd G3: The gold standard for secondary amines . Its bulky dicyclohexylphosphino biaryl structure prevents pyridine coordination and facilitates reductive elimination.

  • BrettPhos Pd G3: The preferred choice for primary amines . It prevents β-hydride elimination, a common side reaction with primary alkyl amines.

Base Selection: The "Proton Tolerance" Factor

Standard bases like NaOtBu (pKa ~17) can deprotonate the secondary alcohol (pKa ~16-18), leading to side reactions.

  • Recommendation: LiHMDS (Lithium bis(trimethylsilyl)amide) .

  • Rationale: LiHMDS allows for "proton tolerant" couplings.[2] It functions as a soluble base that promotes the deprotonation of the palladium-bound amine complex without significantly equilibrating with the free alcohol in solution, thereby suppressing O-arylation.

Decision Matrix & Optimization Workflow

The following logic gate determines the optimal reaction conditions based on the nucleophile class.

G Start Start: Select Amine Partner Decision Amine Type? Start->Decision SecAmine Secondary Amine (Cyclic/Acyclic) Decision->SecAmine R2NH PriAmine Primary Amine (Alkyl/Aniline) Decision->PriAmine RNH2 CondA Protocol A: Catalyst: RuPhos Pd G3 Base: LiHMDS (1.0 M in THF) Solvent: THF or Dioxane SecAmine->CondA CondB Protocol B: Catalyst: BrettPhos Pd G3 Base: LiHMDS or K3PO4 Solvent: t-Amyl Alcohol or Dioxane PriAmine->CondB Outcome Target: C6-Aminated Pyridine (>85% Selectivity) CondA->Outcome CondB->Outcome

Figure 1: Strategic decision tree for ligand and base selection based on amine classification.

Experimental Protocols

Protocol A: Coupling with Secondary Amines (RuPhos System)

Applicability: Morpholines, piperazines, acyclic secondary amines.

Reagents:

  • Electrophile: 1-(6-Bromopyridin-2-yl)piperidin-3-ol (1.0 equiv)

  • Nucleophile: Secondary Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G3 (1.0 - 2.0 mol%)

  • Base: LiHMDS (2.2 equiv, 1.0 M solution in THF)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Procedure:

  • Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with the Electrophile and RuPhos Pd G3 . (If the amine is a solid, add it here).

  • Degassing: Seal the vial with a septum cap. Evacuate and backfill with Argon three times.

  • Liquids Addition: Inject anhydrous THF via syringe. Inject the Secondary Amine (if liquid).

  • Base Addition: Dropwise add the LiHMDS solution at room temperature. Note: The solution may turn dark orange/brown; this is normal.

  • Reaction: Heat the mixture to 60–80 °C for 2–4 hours. Monitor by LCMS for the consumption of the bromide.

  • Quench: Cool to room temperature. Dilute with EtOAc and quench with saturated NH₄Cl solution (aq).

  • Workup: Separate phases. Extract aqueous layer with EtOAc (2x). Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).

Protocol B: Coupling with Primary Amines (BrettPhos System)

Applicability: Primary alkyl amines, anilines.

Reagents:

  • Electrophile: 1-(6-Bromopyridin-2-yl)piperidin-3-ol (1.0 equiv)

  • Nucleophile: Primary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (1.0 - 3.0 mol%)

  • Base: LiHMDS (2.2 equiv) OR Cs₂CO₃ (3.0 equiv, if amine is base-sensitive)

  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step Procedure:

  • Vessel Prep: Prepare a reaction vial under inert atmosphere (Argon/Nitrogen).

  • Charge: Add Electrophile , BrettPhos Pd G3 , and Base (if using solid Cs₂CO₃).

  • Solvent: Add anhydrous 1,4-Dioxane .

  • Amine: Add the Primary Amine .

  • Base (Liquid): If using LiHMDS, add dropwise now.

  • Reaction: Heat to 80–100 °C . Primary amines often require slightly higher temperatures than secondary amines to overcome the higher activation energy of reductive elimination.

  • Workup: Standard aqueous workup as described in Protocol A.

Data Summary & Troubleshooting

Reaction Parameter Table
ParameterStandard ConditionAlternative (If low yield)Why?
Catalyst RuPhos Pd G3Pd₂(dba)₃ + XantphosXantphos is excellent for rigid heteroaromatics but requires higher temp.
Base LiHMDSK₃PO₄ (solid)Use K₃PO₄ if the substrate decomposes under strong basicity.
Solvent THF (65°C)t-Amyl Alcohol (100°C)Higher boiling point alcohol solvents can stabilize polar transition states.
Concentration 0.2 M0.5 MHigher concentration can accelerate sluggish intermolecular couplings.
Self-Validating Troubleshooting
  • Issue: Low Conversion.

    • Check: Is the catalyst active? The solution should turn immediate dark color upon heating. If it remains pale/precipitates Pd black immediately, oxygen ingress occurred.

    • Fix: Re-run with fresh solvent and rigorous degassing. Increase catalyst loading to 5 mol%.

  • Issue: O-Arylation (Ether formation).

    • Check: LCMS shows a peak with M+ (Product mass) but different retention time, or M+ (Dimer).

    • Fix: Switch from NaOtBu to LiHMDS immediately. Ensure the amine is added before the base.

  • Issue: Protodehalogenation (loss of Br, replaced by H).

    • Check: Mass spectrum shows M-Br+H.

    • Fix: This indicates β-hydride elimination or insufficient transmetallation. Switch to BrettPhos (for primary amines) or lower the temperature.

Mechanistic Visualization

The following diagram illustrates the activation of the G3 precatalyst and the critical oxidative addition step, highlighting where the specific substrate features interact with the cycle.

G cluster_0 Precatalyst Activation G3 RuPhos Pd G3 ActivePd L-Pd(0) (Active Species) G3->ActivePd Base / R-NH2 Reduction OxAdd Oxidative Addition (Rate Limiting) ActivePd->OxAdd + Substrate 1 PdII L-Pd(II)-Ar-Br Intermediate OxAdd->PdII AmineBind Amine Coordination & Deprotonation PdII->AmineBind + Amine / Base (LiHMDS) RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->ActivePd Regeneration Product Aminated Pyridine Product RedElim->Product

Figure 2: Catalytic cycle of the RuPhos Pd G3 mediated amination. Note the rapid reduction of the G3 precatalyst to the active L-Pd(0) species.

References

  • Buchwald, S. L., et al. "RuPhos Palladium Precatalysts: A User's Guide." Sigma-Aldrich Technical Bulletin. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

  • Maimone, T. J., et al. (2011). "Evidence for the Role of LiHMDS in the Pd-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society, 133(46), 18566–18569. Link

  • Ingoglia, B. T., et al. (2019).[3] "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide." Tetrahedron, 75(32), 4199-4211. Link[3]

Sources

Strategic Protection of 1-(6-Bromopyridin-2-yl)piperidin-3-ol: Navigating Metallation and Cross-Coupling Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge

The molecule 1-(6-Bromopyridin-2-yl)piperidin-3-ol represents a classic "amphibious" scaffold in medicinal chemistry. It contains a nucleophilic secondary alcohol (C3-OH) and an electrophilic aryl bromide (C6-Br) on a Lewis-basic pyridine core.

In multi-step synthesis, particularly during Metal-Catalyzed Cross-Couplings (MCC) or Lithium-Halogen Exchange (Li-X) , the unprotected hydroxyl group acts as a "proton sink." It quenches organometallic reagents (Grignard, n-BuLi) and poisons sensitive catalysts by coordinating to the metal center. Furthermore, the pyridine nitrogen adds a layer of complexity by potentially sequestering catalysts or altering the regioselectivity of deprotonation.

Strategic Decision Matrix

The choice of protecting group (PG) is not merely about covering the alcohol; it dictates the downstream chemistry.

StrategyProtecting GroupStability ProfileBest ApplicationCritical Risk
Route A MOM (Methoxymethyl) High Base Stability (pH > 12)Lithiation / Grignard (C-Br exchange)Carcinogenic reagents (MOM-Cl); Acidic deprotection required.
Route B TBS (tert-Butyldimethylsilyl) Moderate Base / Low AcidSuzuki / Buchwald (Pd-catalyzed)Labile to strong nucleophiles; Silyl migration.
Route C TBDPS (tert-Butyldiphenylsilyl) High Acid / High BaseHarsh Conditions (Acidic workups)Steric bulk may hinder adjacent reactivity; Expensive.
Route D Dianion (No Protection) N/ARapid Prototyping Poor solubility; Side reactions; Requires 2+ eq. of organometallic.

Part 2: Visualizing the Workflow

The following decision tree illustrates the logical flow for selecting the appropriate strategy based on the intended modification of the C-Br handle.

PG_Strategy Start Start: 1-(6-Bromopyridin-2-yl)piperidin-3-ol Decision Intended Reaction on C-Br Handle? Start->Decision Lithiation Lithiation / Grignard (Strong Nucleophiles) Decision->Lithiation Hard Nucleophiles Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Decision->Coupling Soft Nucleophiles MOM_Route Route A: MOM Protection (Max Base Stability) Lithiation->MOM_Route TBS_Route Route B: TBS Protection (Mild Conditions) Coupling->TBS_Route Reaction_Li Reaction: n-BuLi / Electrophile MOM_Route->Reaction_Li Reaction_Pd Reaction: Pd(dppf)Cl2 / Boronic Acid TBS_Route->Reaction_Pd Deprotect_Acid Deprotection: 6M HCl / MeOH Reaction_Li->Deprotect_Acid Deprotect_F Deprotection: TBAF / THF Reaction_Pd->Deprotect_F

Figure 1: Strategic decision tree for protecting group selection based on downstream chemistry.

Part 3: Detailed Protocols

Protocol A: MOM Protection (For Lithiation/Grignard Workflows)

Rationale: Methoxymethyl (MOM) ethers are stable to the harsh, strongly basic conditions of lithium-halogen exchange. Unlike silyl ethers, they do not suffer from migration or cleavage by aggressive alkyllithiums.

Safety Warning: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen. All operations must be performed in a well-ventilated fume hood with double-gloving.

Step 1: Protection[1][2][3][4][5]
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 1-(6-Bromopyridin-2-yl)piperidin-3-ol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

  • Base Addition: Cool to 0°C. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Note: DIPEA is preferred over NaH here to avoid potential side reactions with the pyridine ring.

  • Reagent Addition: Add MOM-Cl (1.5 eq) dropwise via syringe over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-16 hours. Monitor by TLC (50% EtOAc/Hexanes). The product will be less polar than the starting material.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 10-30% EtOAc in Hexanes).

Step 2: Utilization (Lithium-Halogen Exchange)

This step demonstrates the stability of the MOM group.

  • Dissolve MOM-protected intermediate (1.0 eq) in anhydrous THF at -78°C.

  • Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. The MOM group remains intact.

  • Stir for 30 mins to generate the lithiated species (C6-Li).

  • Add electrophile (e.g., DMF, CO₂, ketone).

Step 3: Deprotection[4]
  • Dissolve the functionalized intermediate in Methanol .

  • Add 6M HCl (5 eq) or concentrated HCl (dropwise).

  • Heat to 50°C for 2-4 hours. MOM cleavage generates formaldehyde; ensure ventilation.

  • Neutralization (Critical): The pyridine will be protonated. Cool to 0°C and neutralize with NaOH or sat. NaHCO₃ to pH 8-9 before extraction.

Protocol B: TBS Protection (For Suzuki/Buchwald Workflows)

Rationale: TBS is cost-effective, easy to handle, and stable to the mild bases (K₂CO₃, Cs₂CO₃) used in palladium-catalyzed couplings. It avoids the carcinogenic risks of MOM-Cl.

Step 1: Protection[1][2][3][4][5]
  • Setup: 100 mL RBF, stir bar, N₂ atmosphere.

  • Solvation: Dissolve 1-(6-Bromopyridin-2-yl)piperidin-3-ol (1.0 eq, 10 mmol) in anhydrous DMF (30 mL). DMF is superior to DCM for silylation of secondary alcohols.

  • Reagents: Add Imidazole (2.5 eq) followed by TBS-Cl (1.2 eq).

  • Reaction: Stir at RT for 12-24 hours.

    • Troubleshooting: If conversion is slow, add a catalytic amount of DMAP (0.1 eq).

  • Workup: Dilute with Et₂O (100 mL). Wash with water (3x) to remove DMF and imidazole hydrochloride. Wash with brine, dry (MgSO₄), and concentrate.

  • Purification: Flash chromatography (SiO₂, 5-15% EtOAc in Hexanes).

Step 2: Utilization (Suzuki Coupling)
  • Combine TBS-protected aryl bromide (1.0 eq), Boronic Acid (1.5 eq), and Pd(dppf)Cl₂ (5 mol%).

  • Add solvent (Dioxane/Water 4:1) and Base (K₂CO₃, 3.0 eq).

  • Heat to 80-100°C. The TBS group will remain stable.

Step 3: Deprotection[4]
  • Dissolve the coupled product in THF .

  • Add TBAF (1.0M in THF, 1.5 eq) at 0°C.

  • Stir at RT for 2 hours.

  • Workup: Quench with water. Extract with EtOAc.

    • Note: TBAF residues can be difficult to remove. Washing with saturated NH₄Cl helps. For highly polar products, consider using TFA/DCM (if the molecule tolerates acid) or HF-Pyridine as alternatives.

Part 4: References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (The definitive guide on stability and deprotection conditions).

  • Lithiation of 2-Halopyridines. Schlosser, M. et al. (2005). Organometallics in Synthesis. (Discusses the competition between directed lithiation and halogen-metal exchange).

  • Silyl Ethers in Multi-step Synthesis. Corey, E. J., & Venkateswarlu, A. (1972). Journal of the American Chemical Society.[2][6] (Original description of TBS protection/deprotection).

  • MOM Protection Protocols. BenchChem Application Notes. (General protocols for MOM protection of alcohols).

  • Palladium-Catalyzed Cross-Coupling of 2-Bromopyridines. Li, J. J. (2008). Name Reactions for Homologation. (Details on Suzuki coupling compatibility with pyridines).

Sources

Troubleshooting & Optimization

Purification methods for removing impurities from 1-(6-Bromopyridin-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

User Role: Senior Application Scientist Subject: Troubleshooting & Purification Protocols Ticket ID: PUR-PYR-006

Introduction: The Molecule & The Challenge

You are working with 1-(6-Bromopyridin-2-yl)piperidin-3-ol (MW: ~257.13 Da). This is a critical intermediate, often used as a "warhead" or linker attachment point in PROTACs and kinase inhibitors.

The Chemical Context: Synthetically, this is typically derived from the Nucleophilic Aromatic Substitution (


) of 2,6-dibromopyridine  with piperidin-3-ol .

The Purification Challenge: The reaction often yields a "Unholy Trinity" of components that must be separated:

  • The Non-Polar Impurity: Unreacted 2,6-dibromopyridine (Starting Material).

  • The Target: Mono-substituted product (Mid-polar).

  • The Polar Impurity: Bis-substituted by-product [2,6-di(piperidin-3-ol)pyridine] (High polarity).

Below are the specific support tickets addressing these issues.

Module 1: Chemical Profile & Solubility

Before troubleshooting, verify your compound's behavior against this reference profile.

PropertyDescriptionImplications for Purification
Basicity Weakly BasicThe piperidine nitrogen is conjugated to the pyridine ring (2-aminopyridine system). It is protonatable by strong acids (HCl) but significantly less basic than a free alkyl amine.
Polarity ModerateContains a polar hydroxyl (-OH) and a pyridine nitrogen. Soluble in DCM, EtOAc, MeOH.
State Solid (often amorphous)Prone to "oiling out" if solvent removal is too rapid or if traces of high-boiling solvents (DMF/DMSO) remain.
LogP ~1.5 - 2.0 (Est.)Lipophilic enough for standard organic extraction but polar enough to streak on silica if not buffered.

Module 2: Troubleshooting Guides (Support Tickets)

Ticket #01: "I can't get rid of the excess 2,6-dibromopyridine."

User Report: "I used 1.5 equivalents of dibromopyridine to drive the reaction, but now I can't separate the excess starting material from my product. They co-elute on TLC."

Diagnosis: 2,6-dibromopyridine is electron-deficient and non-basic. Your product is a 2-aminopyridine derivative and is basic. You are relying solely on polarity (chromatography) when you should be exploiting pK_a differences .

Solution: The "pH Switch" Extraction Do not rely on column chromatography alone. Use an Acid-Base workup to sequester the product in the aqueous phase while washing away the non-basic impurity.

Protocol:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract the organic layer 3x with 1M HCl .

    • Mechanism:[1][2][3] The product protonates (becomes a water-soluble salt). The 2,6-dibromopyridine remains neutral (stays in EtOAc).

  • Organic Wash: Keep the aqueous acidic layer. Discard the EtOAc layer (contains the impurities).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or Sat. NaHCO₃ until pH > 10.

    • Mechanism:[1][2][3] The product deprotonates and precipitates or oils out.

  • Re-Extraction: Extract the cloudy aqueous mixture 3x with DCM or EtOAc .

  • Drying: Dry combined organics over

    
     and concentrate.
    

Visualization: The Acid-Base Workflow

AcidBaseWorkup Start Crude Mixture (Product + Dibromo SM) Dissolve Dissolve in EtOAc Start->Dissolve AddAcid Add 1M HCl (Partition) Dissolve->AddAcid Separation Phase Separation AddAcid->Separation OrgLayer Organic Layer (Contains Dibromo SM) Separation->OrgLayer Non-Basic AqLayer Aqueous Layer (Contains Protonated Product) Separation->AqLayer Basic Discard Discard / Recycle SM OrgLayer->Discard Basify Basify (pH > 10) with NaOH AqLayer->Basify Extract Extract with DCM Basify->Extract Final Pure Product (Free Base) Extract->Final

Caption: Selective isolation of 1-(6-Bromopyridin-2-yl)piperidin-3-ol using pKa-dependent solubility switching.

Ticket #02: "I have a polar spot that won't go away (Bis-substitution)."

User Report: "I see a lower Rf spot on my TLC. Mass spec confirms it's the bis-product (MW ~278 + 100 - HBr... actually MW ~338). How do I remove it?"

Diagnosis: The bis-product (2,6-di(piperidin-3-ol)pyridine) has two hydroxyl groups and two amine linkages. It is significantly more polar than your mono-substituted target. This is a "Chromatography Problem."

Solution: Gradient Column Chromatography Because the polarity difference is distinct (Mono vs. Bis), silica gel chromatography is effective if you use the right modifier.

Protocol:

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Solvent System: Hexanes/Ethyl Acetate is often too weak to elute the polar product efficiently without tailing. Switch to DCM/MeOH .

  • The Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent.

    • Why? The pyridine nitrogen interacts with acidic silanols on the silica, causing streaking. The base blocks these sites.

  • Gradient:

    • Start: 100% DCM (Elutes any residual dibromo SM).

    • Ramp: 0%

      
       5% MeOH in DCM. (Product typically elutes ~3-4% MeOH).
      
    • Wash: 10% MeOH (Elutes the polar bis-impurity).

Data: Rf Values (Approximate on Silica)

Compound 50% EtOAc/Hex 5% MeOH/DCM
2,6-Dibromopyridine 0.8 (Top) 0.95 (Solvent front)
Target Product 0.3 - 0.4 0.4 - 0.5

| Bis-substituted Impurity | 0.05 (Baseline) | 0.1 - 0.2 |

Ticket #03: "The product is oiling out / won't crystallize."

User Report: "I rotavapped the column fractions, and it's a sticky yellow foam. I need a solid for the next step."

Diagnosis: Aminopyridines are notorious for trapping solvent in amorphous lattices. "Oiling out" suggests the presence of impurities (like trace DMF) or simply a lack of nucleation energy.

Solution: Trituration & Anti-Solvent Precipitation Do not attempt a classic "dissolve hot, cool down" recrystallization immediately. Force the solid state first.

Protocol:

  • Trace Solvent Removal: Dissolve the foam in a small amount of DCM and evaporate again. Repeat with Pentane or Heptane (azeotropes trace DCM/EtOAc).

  • Trituration:

    • Add a small volume of Diethyl Ether (

      
      )  or MTBE  to the gum.
      
    • Sonicate vigorously.

    • Scratch the side of the flask with a glass rod.

    • Result: The gum should turn into a white/off-white powder.

  • Recrystallization (if high purity needed):

    • Solvent Pair: EtOAc / Heptane .

    • Dissolve in minimum hot EtOAc. Add Heptane dropwise until cloudy. Cool slowly.

Module 3: FAQ

Q: Can I use Pd-catalyzed Buchwald-Hartwig instead of


? 
A:  Yes, but it is usually unnecessary for the 2,6-dibromo system unless the nucleophile is very weak. If you use Pd, you must use a scavenger (like SiliaMetS® Thiol) post-reaction, as pyridines are excellent ligands for trapping Pd, which will crash out with your product.

Q: My product is turning brown on the shelf. A: Pyridine derivatives, especially electron-rich ones (aminopyridines), are susceptible to N-oxidation or photo-degradation over time. Store under Nitrogen/Argon in the dark at -20°C.

Q: Is the enantiomeric purity stable? A: If you used chiral (R)- or (S)-piperidin-3-ol, the


 conditions (base, heat) generally preserve stereochemistry. However, avoid harsh reflux in strong aqueous base for extended periods to prevent any risk of racemization at the C3 position of the piperidine.

References

  • BenchChem. (2025).[4][5][6] Technical Support Center: Palladium Catalyst Removal from 2,6-Dibromopyridine Reaction Mixtures. Retrieved from

  • Smolecule. (2025).[6][7] Synthesis of 4-(6-Bromopyridin-3-yl)piperidin-2-one and related pyridine precursors. Retrieved from

  • University of Rochester. Work-up and Purification: Removing Amines and Pyridines. Retrieved from

  • National Institutes of Health (NIH). (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine. PMC Articles. Retrieved from

  • Sigma-Aldrich. Product Specification: 1-(5-Bromopyridin-2-yl)piperidin-3-ol.[8] Retrieved from

Sources

Technical Support Center: Solubility Optimization for 1-(6-Bromopyridin-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-BP-3OL-001 Status: Open Subject: Resolving Solubility & Handling Issues for 1-(6-Bromopyridin-2-yl)piperidin-3-ol Assigned Specialist: Senior Application Scientist, Organic Synthesis Div.[1]

Molecular Analysis & Solubility Physics

To resolve solubility issues, we must first understand the competing intermolecular forces within the crystal lattice of 1-(6-Bromopyridin-2-yl)piperidin-3-ol .[1]

  • The Lipophilic Domain (Hydrophobic): The 2-bromopyridine moiety is aromatic and lipophilic. It drives solubility in non-polar organics (DCM, Toluene) but resists aqueous dissolution.[1]

  • The Polar Domain (Hydrophilic): The 3-hydroxyl group (-OH) on the piperidine ring acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] This creates strong intermolecular H-bonding in the solid state, significantly increasing lattice energy.

  • The Basic Domain (pH Sensitive): The pyridine nitrogen and the tertiary aniline nitrogen are basic. This makes solubility highly pH-dependent.

The Core Problem: This molecule often exists in a "Goldilocks" zone—too polar for pure hexanes, too lipophilic for pure water, and prone to "oiling out" (forming gums) in ethers or during aqueous workups.

Solvent Selection Matrix

Use this table to select the correct solvent system for your specific application.

Solvent ClassSpecific SolventSolubility RatingApplication ContextTechnical Note
Chlorinated Dichloromethane (DCM)High Extraction / WorkupBest general solvent.[1] If solubility is slow, add 5-10% Methanol.[1]
Chlorinated Chloroform (

)
High NMR AnalysisExcellent for breaking H-bonds. Use

for routine NMR.
Polar Aprotic DMSO / DMFVery High SNAr ReactionsDissolves readily but difficult to remove. Avoid for workup.
Polar Protic Methanol / EthanolHigh RecrystallizationGood solubility hot; poor solubility cold. Ideal for crystallization.
Ethers THFModerate ReactionsGood reaction solvent.
Ethers Diethyl Ether / MTBELow PrecipitationUse as an anti-solvent to crash the product out of solution.
Hydrocarbons Hexanes / HeptaneInsoluble PurificationUse to wash away non-polar impurities.

Troubleshooting Guides (FAQs)

Issue #1: "My product 'oiled out' into a gum during aqueous workup."

Diagnosis: This is the most common issue with aminopyridines containing hydroxyl groups. The compound is partially soluble in water and partially soluble in organic solvents, leading to a stable emulsion or an oily third phase.

Resolution Protocol (The "Salting-Out" Rescue):

  • Do not add more water.

  • Saturate the aqueous layer with NaCl (Brine) . This increases the ionic strength, forcing the organic molecule out of the water phase (Salting-out effect).

  • Switch your extraction solvent from Ethyl Acetate to DCM:MeOH (95:5) . The small amount of methanol helps disrupt the H-bonding of the "gum" and brings it into the organic phase.

  • Dry aggressively: The gum likely trapped water. Dry the organic layer over

    
     for at least 30 minutes before concentrating.
    
Issue #2: "The solid won't dissolve in for NMR."

Diagnosis: Strong intermolecular Hydrogen Bonding in the crystal lattice is resisting the solvent. Resolution:

  • Option A: Add 1-2 drops of

    
     (Deuterated Methanol)  to the NMR tube. This "dopes" the solvent and breaks the H-bond network.
    
  • Option B: Use DMSO-

    
     . While harder to evaporate, it disrupts H-bonds more effectively than chloroform.[1]
    
Issue #3: "Reaction yield is low due to precipitation of the starting material."

Diagnosis: If you are reacting the hydroxyl group (e.g., alkylation or oxidation), the starting material might be crashing out in non-polar solvents like Toluene or pure DCM.[1] Resolution:

  • Switch to a bi-phasic system or a more polar solvent like THF or Acetonitrile .

  • If using non-polar solvents is mandatory, use a Phase Transfer Catalyst (PTC) like TBAF or 18-Crown-6 to improve solubility.[1]

Visual Workflows

Diagram 1: Solubility Decision Tree

Caption: Logic flow for selecting the optimal solvent based on experimental intent.

SolubilityLogic Start Start: 1-(6-Bromopyridin-2-yl)piperidin-3-ol Intent What is the Goal? Start->Intent Reaction Chemical Reaction Intent->Reaction Workup Extraction / Workup Intent->Workup Analysis Analysis (NMR/LCMS) Intent->Analysis Purification Purification Intent->Purification PolarRxn Polar/SNAr? Reaction->PolarRxn OilingOut Is it Oiling Out? Workup->OilingOut NMR NMR Solvent? Analysis->NMR UseDMF Use DMSO or DMF PolarRxn->UseDMF Yes NonPolarRxn Coupling/Protection? PolarRxn->NonPolarRxn No UseTHF Use THF or DCM NonPolarRxn->UseTHF Rescue Use DCM:MeOH (9:1) + Brine Wash OilingOut->Rescue Yes (Gumming) Standard Use DCM or EtOAc OilingOut->Standard No CDCl3 CDCl3 (Standard) NMR->CDCl3 DMSOd6 DMSO-d6 (If insoluble) CDCl3->DMSOd6 Still Solid?

[1]

Diagram 2: The "Oiling Out" Rescue Workflow

Caption: Step-by-step protocol to recover product when it forms a gum during extraction.

RescueFlow Step1 State: Gummy Precipitate in Separatory Funnel Step2 Add Brine (NaCl sat.) to Aqueous Layer Step1->Step2 Increase Ionic Strength Step3 Add 5-10% Methanol to Organic Layer (DCM) Step2->Step3 Disrupt H-Bonds Step4 Shake Vigorously & Vent Step3->Step4 Step5 Phase Separation: Clean Layers Step4->Step5 Success

Advanced Protocol: pH-Switched Purification

Use this method if standard recrystallization fails.[1]

Because the molecule contains a basic pyridine ring, you can exploit pH manipulation to purify it without chromatography.

  • Dissolution: Dissolve the crude solid in 1M HCl (aq) . The molecule will protonate and become water-soluble.

    • Note: Non-basic impurities (oils, unreacted starting materials lacking nitrogen) will remain insoluble.[1]

  • Wash: Extract the acidic aqueous solution with Ethyl Acetate . Discard the organic layer (impurities).

  • Precipitation: Slowly basify the aqueous layer to pH ~9-10 using saturated

    
      or NaOH .
    
    • Observation: The product will precipitate as a free base solid.

  • Filtration: Filter the white precipitate and wash with cold water.

References

  • Hansen Solubility Parameters: Abbott, S., & Hansen, C. M. (2008).[1][2] Hansen Solubility Parameters in Practice. Link

  • Solubility of Aminopyridines: Li, Z., et al. (2022).[1] "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents." Journal of Chemical & Engineering Data. Link[1]

  • Purification of Piperidine Derivatives: BenchChem Technical Notes. "Crystallization Techniques for Piperidine-3-carbothioamide Derivatives." Link

  • General Handling of Pyridine Derivatives: Sigma-Aldrich Technical Bulletin. "Properties of 1-(5-Bromopyridin-2-yl)piperidin-3-ol." Link

Sources

Technical Support Center: A Guide to Minimizing Side Reactions in the Coupling of 1-(6-Bromopyridin-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 1-(6-Bromopyridin-2-yl)piperidin-3-ol in cross-coupling reactions. Our focus is to provide scientifically grounded, practical solutions to minimize common side reactions and maximize the yield of your desired product.

The structure of 1-(6-Bromopyridin-2-yl)piperidin-3-ol presents unique challenges in palladium-catalyzed cross-coupling reactions. The 2-pyridyl nitrogen can act as a ligand, potentially inhibiting the catalyst, while the overall electronic nature of the substrate can lead to specific, often predictable, side reactions.[1][2] This guide is designed to help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Q1: My reaction has stalled. I observe a low yield of the desired product and significant recovery of my starting material. What is the likely cause?

A: This issue most often points to catalyst inhibition or deactivation.

The primary culprit is the Lewis basic nitrogen atom at the 2-position of the pyridine ring. This nitrogen can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[2][3] This "2-pyridyl problem" is a well-documented challenge in cross-coupling chemistry.[1][4]

Core Problem:

  • Catalyst Sequestration: The pyridine nitrogen outcompetes the desired phosphine ligand for a coordination site on the palladium, effectively poisoning the catalyst.

Solutions & Protocols:

  • Optimize Ligand Selection: The choice of ligand is the most critical factor in overcoming catalyst inhibition. The goal is to use a ligand that is both electron-rich (to promote oxidative addition) and sterically bulky (to physically block the pyridine nitrogen from coordinating).

    • Recommended Ligands: Monodentate biaryl phosphine ligands are often the first choice. Examples include SPhos, XPhos, and RuPhos .[5] These ligands create a bulky coordination sphere around the palladium that favors the catalytic cycle over catalyst inhibition. For certain applications, bidentate ligands with a large bite angle, such as XantPhos , can also be effective.[6]

  • Use Advanced Pre-catalysts: Modern palladium pre-catalysts (e.g., Buchwald G3 or G4 palladacycles) are designed to generate the active, monoligated Pd(0) species efficiently and cleanly in solution.[5] This can be more reliable than using older sources like Pd(OAc)₂ or Pd₂(dba)₃, where the formation of the active catalyst can be inconsistent.[7]

  • Ensure Rigorously Inert Conditions: While not directly causing inhibition, oxygen can degrade phosphine ligands to phosphine oxides, which are poor ligands for palladium. This reduces the concentration of the effective ligand, making catalyst inhibition by the pyridine substrate more likely.

start Low Conversion & High SM Recovery check_ligand Is the ligand a bulky biaryl phosphine (e.g., SPhos, XPhos)? start->check_ligand change_ligand Action: Switch to a recommended bulky ligand. check_ligand->change_ligand No check_precatalyst Is a modern pre-catalyst (e.g., G3/G4) being used? check_ligand->check_precatalyst Yes change_ligand->check_precatalyst change_precatalyst Action: Switch to a palladacycle pre-catalyst. check_precatalyst->change_precatalyst No check_inertness Were solvents rigorously degassed and reaction run under Ar/N₂? check_precatalyst->check_inertness Yes change_precatalyst->check_inertness improve_inertness Action: Re-run with freeze-pump-thaw degassing. check_inertness->improve_inertness No success Problem Resolved check_inertness->success Yes improve_inertness->success

Caption: Troubleshooting workflow for low reaction conversion.

Q2: I'm seeing a major byproduct from the homocoupling of my coupling partner (e.g., R-B(OH)₂ in Suzuki or R-C≡C-H in Sonogashira). How do I suppress this?

A: Homocoupling is almost always caused by the presence of molecular oxygen.

Causality:

  • Suzuki Homocoupling: In the presence of oxygen, the active Pd(0) catalyst can be oxidized to Pd(II).[7] These Pd(II) species can then enter a catalytic cycle that promotes the coupling of two boronic acid molecules, leading to the formation of a symmetrical biaryl byproduct (R-R).[8][9]

  • Sonogashira Homocoupling (Glaser Coupling): This side reaction is specific to Sonogashira coupling and involves the copper(I) co-catalyst. Oxygen oxidizes Cu(I) to Cu(II), which then facilitates the oxidative dimerization of the terminal alkyne.[10]

Solutions & Protocols:

  • Rigorous Degassing is Non-Negotiable: This is the single most important action to prevent homocoupling. All solvents, and the final reaction mixture, must be thoroughly deoxygenated.

  • Maintain a Positive Inert Gas Pressure: Throughout the reaction, ensure the vessel is kept under a slight positive pressure of a high-purity inert gas like Argon or Nitrogen to prevent atmospheric oxygen from entering.

  • Consider Copper-Free Sonogashira: To completely eliminate the possibility of Glaser coupling, utilize a copper-free Sonogashira protocol. These methods rely solely on the palladium catalyst and are insensitive to this specific side reaction.

MethodProcedureProsCons
Sparging Bubble a fine stream of inert gas (Ar or N₂) through the solvent for 20-30 minutes.Simple, fast, suitable for most applications.Less effective for high-boiling point solvents (e.g., DMF, NMP).
Freeze-Pump-Thaw Freeze the solvent with liquid N₂, apply a high vacuum, close the vessel, and thaw. Repeat 3 times.The most effective method for removing dissolved oxygen.Time-consuming, requires specialized equipment (Schlenk line).
Sonication Place the sealed reaction vessel in an ultrasonic bath while under vacuum or inert gas.Can help dislodge dissolved gas bubbles.Generally less effective than the other two methods when used alone.
Q3: My mass spectrum shows a significant peak corresponding to the debrominated starting material, 1-(pyridin-2-yl)piperidin-3-ol. Where is this coming from?

A: This side reaction is called hydrodehalogenation and results from the premature interception of a key catalytic intermediate.

Causality: The catalytic cycle involves the formation of an Aryl-Pd(II)-Br intermediate after oxidative addition.[7] If this intermediate encounters a hydride (H⁻) source before it can react with your desired coupling partner (transmetalation step), it will undergo reductive elimination to produce the debrominated arene and H-Br.[11]

Common Hydride Sources:

  • Solvents: Alcohols (isopropanol, ethanol) and even residual water can act as hydride donors under certain conditions.

  • Bases: Amine bases (e.g., triethylamine) can be a source.

  • Reagents: Formate salts or silanes, if present as additives or impurities.

Solutions & Protocols:

  • Select an Aprotic Solvent: Switch from any protic solvents (alcohols) to aprotic options like Dioxane, THF, or Toluene .[12]

  • Choose a Non-Coordinating, Aprotic Base: For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are excellent choices.[13] For Buchwald-Hartwig aminations, while a strong base is often needed, a non-nucleophilic strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is preferred over amine bases.[14]

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize potential proton/hydride sources.

Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition (Ar-Br) Homo Homocoupling Pd0->Homo + O₂ + 2 R-B(OH)₂ Trans Ar-Pd(II)L₂(R) OxAdd->Trans Transmetalation (+ R-M) Debrom Debromination (Hydrodehalogenation) OxAdd->Debrom + Hydride Source (e.g., solvent) Trans->Pd0 Reductive Elimination (forms Ar-R) RedEl Productive Cycle

Caption: Key side reactions branching from the main catalytic cycle.

Frequently Asked Questions (FAQs)

  • Q: Does the secondary alcohol on the piperidine ring need to be protected?

    • A: Generally, no. The hydroxyl group is typically not reactive enough to interfere with most palladium-catalyzed coupling reactions. However, if you are using a very strong base (like n-BuLi or LDA, which is uncommon for these couplings), deprotonation could occur. With standard bases like carbonates, phosphates, or even NaOtBu, protection is usually unnecessary.

  • Q: What is the optimal base for a Suzuki-Miyaura reaction with this substrate?

    • A: A moderately strong inorganic base is ideal. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[13] They are strong enough to facilitate the transmetalation step but mild enough to avoid degradation of sensitive functional groups.[15] An aqueous solution of the base (e.g., 2M K₂CO₃) is often used to aid in the dissolution of the base and boronic acid.

  • Q: What is the optimal base for a Buchwald-Hartwig amination?

    • A: C-N bond formation typically requires a stronger base to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[14][16] Be sure to use a high-quality, anhydrous grade of the base.

  • Q: How can I monitor the reaction to identify these byproducts as they form?

    • A: Thin Layer Chromatography (TLC) is useful for a quick qualitative check on the consumption of starting material. For definitive identification of products and byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. It allows you to track the masses of the starting material, desired product, homocoupled byproduct, and debrominated byproduct in a small aliquot from the reaction mixture.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Campos, D. F., et al. (2021). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • American Chemical Society. (2001). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2015). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • PubMed. (2001). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Retrieved from [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • SciRP.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2016). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Semantic Scholar. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • ResearchGate. (2010). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • MDPI. (2023). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. Retrieved from [Link]

  • ACS Publications. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in 2,6-Disubstituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, chemists, and drug development professionals working with sterically hindered 2,6-disubstituted pyridine derivatives. This guide is designed to provide you with in-depth, actionable insights and troubleshooting strategies to overcome the unique synthetic challenges posed by these valuable chemical scaffolds. We will move beyond simple protocols to explain the "why" behind the "how," empowering you to make informed decisions in your experimental design.

Part 1: Understanding the Core Challenge: The "Shielding Effect"

The primary obstacle in the functionalization of 2,6-disubstituted pyridines is the significant steric hindrance imposed by the substituents at the C2 and C6 positions. These groups act as "bodyguards," effectively shielding the nitrogen atom and the adjacent C3/C5 positions from incoming reagents and catalysts. This steric congestion can dramatically decrease reaction rates or prevent reactions altogether by impeding the necessary orbital overlap for bond formation.

Furthermore, the electron-withdrawing nature of the pyridine ring can deactivate it towards certain transformations, while the lone pair on the nitrogen can lead to catalyst inhibition by forming stable, unreactive complexes. Successful synthesis, therefore, requires a nuanced approach that carefully selects reagents and conditions to circumvent these electronic and steric barriers.

Part 2: Troubleshooting Guides & Experimental Protocols

This section is structured in a question-and-answer format to directly address common issues encountered in the lab.

A. C-C Bond Formation (e.g., Suzuki-Miyaura, Negishi Cross-Coupling)

Question 1: My Suzuki-Miyaura coupling between a 2,6-disubstituted bromopyridine and a boronic acid is failing or giving very low yields. What are the likely causes and how can I fix it?

Answer: This is a classic steric hindrance problem. The bulky substituents on your pyridine are likely preventing the palladium catalyst from efficiently undergoing oxidative addition and subsequent steps in the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ are often too bulky themselves to approach the hindered reaction site.

Troubleshooting Workflow:

  • Catalyst and Ligand Selection is Critical: For sterically demanding couplings, the choice of ligand is paramount. You need a ligand that is both bulky enough to promote reductive elimination and electron-rich enough to facilitate oxidative addition. Buchwald-type biarylphosphine ligands are the industry standard here.

    • Expert Insight: Ligands like SPhos, XPhos, and RuPhos are designed to create a highly active, coordinatively unsaturated palladium center that is more accessible to hindered substrates. The large "bite angle" of these ligands also plays a crucial role in promoting the desired bond formation.

  • Optimize the Base and Solvent: The choice of base is not trivial. A base that is too strong can degrade your boronic acid, while one that is too weak will not effectively promote transmetalation.

    • Protocol Recommendation: Start with a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃. These are often effective and have good solubility in common solvent systems.

    • Solvent System: A polar aprotic solvent system, such as 1,4-dioxane/water or toluene/water, is often a good starting point. The water is crucial for activating the boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered 2,6-Lutidine Derivative

Parameter Recommendation Rationale
Catalyst Pd₂(dba)₃ (1-2 mol%)Precursor that forms the active Pd(0) species in situ.
Ligand SPhos (2-4 mol%)A bulky, electron-rich ligand ideal for hindered substrates.
Base K₃PO₄ (2-3 equivalents)Effective base that minimizes boronic acid decomposition.
Solvent Toluene/H₂O (10:1 v/v)Good for dissolving organic substrates while allowing for base activity.
Temperature 80-110 °CHigher temperatures are often needed to overcome the activation energy barrier.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and degradation of the catalyst and reagents.

Step-by-Step Procedure:

  • To an oven-dried flask, add the 2,6-disubstituted bromopyridine (1.0 eq.), the boronic acid (1.2-1.5 eq.), and K₃PO₄ (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add Pd₂(dba)₃ (0.01 eq.) and SPhos (0.02 eq.).

  • Add the degassed solvent system (Toluene/H₂O).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 2: I am attempting a Negishi coupling with a hindered 2,6-disubstituted iodopyridine, but I am observing significant homo-coupling of my organozinc reagent. How can I improve the selectivity?

Answer: Homo-coupling in Negishi reactions is often a sign of slow transmetalation to the palladium center, giving the organozinc reagent time to react with itself. With a sterically hindered substrate, the oxidative addition of the iodopyridine to the palladium catalyst can be slow, further exacerbating this issue.

Troubleshooting and Optimization:

  • Catalyst Choice: For Negishi couplings, catalysts that are highly active at lower temperatures can be beneficial. Consider using a catalyst system known for high turnover numbers, such as those based on Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes. These are often more resistant to side reactions.

  • Additive Effects: The addition of certain salts, like LiCl or MgBr₂, can break up organozinc aggregates, making the zinc reagent more reactive and facilitating a faster, cleaner transmetalation step.

B. C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

Question 3: My Buchwald-Hartwig amination on a 2-bromo-6-methylpyridine with a secondary amine is not proceeding. What adjustments should I make?

Answer: This is a challenging transformation due to the combination of a sterically hindered substrate and a potentially bulky secondary amine. The catalyst's ability to navigate both steric environments is key.

Key Considerations:

  • The Right Catalyst System: This is non-negotiable. You require a state-of-the-art catalyst system designed for hindered substrates. The use of palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, is highly recommended. These precatalysts are air-stable and form the active monoligated Pd(0) species rapidly and quantitatively upon activation.

  • Ligand is Everything: For coupling with secondary amines, ligands like BrettPhos or RuPhos are often superior. They possess the necessary bulk and electronic properties to facilitate the challenging C-N reductive elimination step from the hindered palladium complex.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu) are excellent choices. They are strong enough to deprotonate the amine without competing as a nucleophile.

Decision Workflow for Hindered Buchwald-Hartwig Amination:

G Start Reaction Failure: Low or No Conversion Catalyst Is a Buchwald Precatalyst (G3/G4) being used? Start->Catalyst Ligand Is the ligand appropriate? (e.g., BrettPhos for sec-amines) Catalyst->Ligand Yes UsePrecatalyst Action: Switch to a Buchwald G3 or G4 Precatalyst. Catalyst->UsePrecatalyst No Base Is the base strong enough? (e.g., LiOt-Bu, NaHMDS) Ligand->Base Yes ChangeLigand Action: Switch to BrettPhos or a similar specialized ligand. Ligand->ChangeLigand No Solvent Is the solvent appropriate? (e.g., Toluene, Dioxane) Base->Solvent Yes ChangeBase Action: Use a stronger, non-nucleophilic base like LiHMDS. Base->ChangeBase No ChangeSolvent Action: Ensure solvent is anhydrous and non-coordinating. Solvent->ChangeSolvent No Success Successful Coupling Solvent->Success Yes UsePrecatalyst->Ligand ChangeLigand->Base ChangeBase->Solvent ChangeSolvent->Success

Caption: Troubleshooting workflow for hindered C-N coupling.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to accelerate these reactions? A1: Absolutely. Microwave heating can be highly effective in overcoming the high activation energies associated with sterically hindered substrates. It allows for rapid, uniform heating to temperatures that might be difficult to achieve with a standard oil bath, often reducing reaction times from hours to minutes. However, be mindful that catalyst decomposition can also be accelerated, so careful temperature control and optimization are necessary.

Q2: Are there alternatives to cross-coupling for functionalizing the C4 position of a 2,6-disubstituted pyridine? A2: Yes. If the C4 position is unsubstituted, C-H activation is a powerful and increasingly popular strategy. This approach avoids the need for pre-functionalizing the pyridine ring with a halide or other leaving group. Catalysts based on iridium, rhodium, and palladium have been developed for the direct arylation, alkylation, or amination of the C4 C-H bond. This can be a more atom-economical and efficient route, bypassing many of the challenges of traditional cross-coupling with hindered substrates.

Q3: My 2,6-disubstituted pyridine is a poor nucleophile for N-alkylation. What can I do? A3: The steric hindrance around the nitrogen significantly reduces its nucleophilicity. To overcome this, you can use highly reactive alkylating agents like triflates (e.g., methyl triflate) or oxonium salts (e.g., Meerwein's salt). These reactions should be performed in non-coordinating solvents like dichloromethane or nitromethane. Alternatively, you can deprotonate the pyridine ring using a very strong base to form a pyridinium anion, although this is less common and can lead to side reactions.

References

  • Title: A Simple, Efficient, and General Method for the Suzuki-Miyaura Coupling of 2-Halopyridines Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Accounts of Chemical Research URL: [Link]

  • Title: (BrettPhos)PdG3: A Third-Generation Buchwald Precatalyst for Suzuki–Miyaura Coupling Source: The Journal of Organic Chemistry URL: [Link]

  • Title: BrettPhos: A New, Hindered Biarylmonophosphine Ligand for the Palladium-Catalyzed C-N and C-O Coupling of Aryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Site-Selective C-H Functionalization of Pyridines Source: Chemical Reviews URL: [Link]

Separation of regioisomers in the synthesis of 1-(6-Bromopyridin-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a Tier 2/3 Technical Support resource for medicinal chemists and process development scientists. It addresses the specific challenges of regioselectivity and purification in the


 reaction between 2,6-dibromopyridine and piperidin-3-ol.

Case ID: REGIO-PYR-006 Topic: Regioisomer Separation & Reaction Optimization Applicable Reaction: Nucleophilic Aromatic Substitution (


) of 2,6-dibromopyridine with 3-hydroxypiperidine.

Mechanistic Overview & Pathway Analysis

Before troubleshooting, it is critical to understand the competition between the nitrogen (


-alkylation) and oxygen (

-alkylation) nucleophiles.[1]
  • The Target (N-Isomer): Formed by the attack of the secondary amine. This is the kinetic product in neutral/mildly basic conditions due to the higher nucleophilicity of nitrogen compared to oxygen.

  • The Impurity (O-Isomer): Formed by the attack of the hydroxyl group. This is generally the thermodynamic product or result of specific conditions (e.g., strong bases like NaH that deprotonate the alcohol to an alkoxide).

  • The Bis-Adduct: Formed when the product reacts with a second equivalent of amine, displacing the second bromine.

Reaction Pathway Diagram

The following flow illustrates the divergence points for impurities.

ReactionPathway SM1 2,6-Dibromopyridine Target TARGET: N-Alkylated (1-(6-bromopyridin-2-yl)piperidin-3-ol) Free OH group SM1->Target Path A: Amine Attack (Major, Mild Base) Impurity_O IMPURITY: O-Alkylated (Ether linkage) Free NH group SM1->Impurity_O Path B: Alcohol Attack (Minor, Strong Base) SM2 Piperidin-3-ol SM2->Target Impurity_Bis IMPURITY: Bis-Substituted (Displacement of both Br) Target->Impurity_Bis Path C: Over-reaction (Excess Amine/Heat)

Figure 1: Reaction pathways showing the origin of regiochemical impurities and bis-substitution.

Troubleshooting Guide (FAQ Format)

Q1: I am seeing two spots on TLC with very similar values. Which is my product?

Diagnosis: You are likely observing the


-isomer (Target) and the 

-isomer (Impurity).
  • The Logic:

    • Target (

      
      -alkyl):  Contains a free hydroxyl group (
      
      
      
      ) and a "capped" pyridine-aniline nitrogen. The pyridine nitrogen is weakly basic (
      
      
      ).
    • Impurity (

      
      -alkyl):  Contains an ether linkage and a free secondary amine  on the piperidine ring. This amine is highly basic (
      
      
      
      ) and polar.
  • Identification:

    • On standard Silica (untreated): The

      
      -isomer (Impurity)  will likely streak or stay lower (lower 
      
      
      
      ) due to the strong interaction of the free amine with acidic silanols.
    • The Target (less basic) generally travels higher.

    • Staining:[2] Use Ninhydrin. The

      
      -isomer (free amine) will stain distinctively (usually red/purple). The Target (tertiary aromatic amine) will not stain or stain very faintly.
      
Q2: My HPLC shows a 15% impurity that co-elutes. How do I remove it?

Solution: Do not rely solely on chromatography. Use pH-Switch Extraction (Chemoselective Wash).

  • The Science: The

    
    -isomer is significantly more basic than the Target.
    
    • 
       (Target): ~4.0 (Pyridine ring N).
      
    • 
       (Impurity): ~11.0 (Piperidine NH).
      
  • The Protocol:

    • Dissolve the crude mixture in an organic solvent (DCM or EtOAc).

    • Wash with a Citrate or Phosphate Buffer at pH 5.5 - 6.0 .

    • Result: At pH 6, the Impurity (

      
      -isomer) is fully protonated (
      
      
      
      ) and partitions into the aqueous layer. The Target (
      
      
      ~4) remains neutral and stays in the organic layer.
    • Separate layers. The organic layer now contains purified Target.

Q3: Why is the reaction stalling at 60% conversion?

Root Cause: 2,6-Dibromopyridine is deactivated compared to 2,6-difluoropyridine. The leaving group (Br) is less labile. Fix:

  • Solvent Switch: Move from THF/DCM to polar aprotic solvents like DMSO or NMP to stabilize the Meisenheimer complex intermediate [1].

  • Temperature: Increase to 80–100°C.

  • Stoichiometry: Ensure you are using 2.5–3.0 equivalents of base (DIPEA or

    
    ) to neutralize the HBr generated.
    

Optimized Synthetic Protocol

This protocol minimizes


-alkylation by leveraging the nucleophilicity differential between 

and

.
Reagents
  • 2,6-Dibromopyridine (1.0 eq)[3][4]

  • Piperidin-3-ol (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: DMSO (anhydrous)

Step-by-Step Workflow
  • Setup: In a sealed tube or round-bottom flask, dissolve 2,6-Dibromopyridine in DMSO (0.5 M concentration).

  • Addition: Add DIPEA followed by Piperidin-3-ol.

    • Critical: Do NOT use NaH or strong alkoxide bases. These deprotonate the alcohol and promote

      
      -alkylation [2].
      
  • Reaction: Heat to 90°C for 12–16 hours.

    • Monitor: Check LCMS for the disappearance of starting material.

  • Workup (The Purification Step):

    • Dilute with EtOAc.[4]

    • Wash 1: Water (to remove DMSO).

    • Wash 2 (The Filter): Wash with 0.5 M Citric Acid buffer (pH 5–6) .

      • Action: This pulls the unreacted piperidin-3-ol and any trace

        
        -alkylated impurity into the aqueous phase.
        
    • Wash 3: Brine.[4][5]

    • Dry over

      
       and concentrate.
      
  • Final Purification: Flash chromatography (Hexanes/EtOAc gradient).

Analytical Data & Separation Parameters

HPLC Method (Reverse Phase)

For process monitoring or purity checks.

ParameterCondition
Column C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 8 minutes
Detection UV @ 254 nm and 280 nm
Retention Order 1. Piperidin-3-ol (

min)2. O-Isomer (

min - elutes earlier due to protonated amine in acidic MP)3. Target (N-Isomer) (

min)4. 2,6-Dibromopyridine (

min)

Note: In acidic HPLC buffers (TFA/Formic acid), the O-isomer is doubly charged (Pyridine H+ and Piperidine H+), making it significantly more polar and faster-eluting than the Target.

Separation Logic Diagram

SeparationLogic Crude Crude Mixture (Target + O-Isomer + SM) Step1 Dissolve in EtOAc Wash with pH 6.0 Buffer Crude->Step1 Organic Organic Layer Contains: Target (Neutral) & SM (Neutral) Step1->Organic Partition Aqueous Aqueous Layer Contains: O-Isomer (Protonated) & Excess Amine Step1->Aqueous Partition Step2 Flash Chromatography (Silica Gel) Organic->Step2 Final Pure Target 1-(6-Bromopyridin-2-yl)piperidin-3-ol Step2->Final

Figure 2: Purification logic utilizing pKa differences for chemoselective extraction.

References

  • BenchChem. (2025).[4] Reaction of 2,6-dibromopyridine with Amines: Protocols and Selectivity. Retrieved from

  • WuXi Biology. (2024). Understanding Regioselectivity in SNAr reactions of Heterocycles. Retrieved from

  • Royal Society of Chemistry. (2016). Separation of N- vs O-derivatized isomers by liquid chromatography. Journal of Chromatography A. Retrieved from

  • National Institutes of Health (NIH). (2025). Design and Synthesis of SNAr-Reactive Pyridines. Retrieved from

Disclaimer: This guide assumes standard laboratory safety practices. Always consult SDS for 2,6-dibromopyridine (skin irritant) and DMSO before handling.

Sources

Validation & Comparative

Comparative NMR Profiling: Solvent Selection for 1-(6-Bromopyridin-2-yl)piperidin-3-ol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-(6-Bromopyridin-2-yl)piperidin-3-ol (CAS: 455936-69-5) is a critical bifunctional scaffold in medicinal chemistry, widely employed in the synthesis of PROTACs, kinase inhibitors, and SHP2 modulators.[1] Its structure features a 2,6-disubstituted pyridine core coupled with a chiral 3-hydroxypiperidine moiety.

For researchers, the analytical challenge lies in the molecule's dual nature: the lipophilic aromatic bromide and the polar, exchangeable hydroxyl group.[1] This guide compares the two industry-standard solvent systems—Chloroform-d (


)  and Dimethyl Sulfoxide-

(DMSO-

)
—to determine the optimal protocol for structural validation.
The Core Decision Matrix
FeatureOption A: Chloroform-d (

)
Option B: DMSO-

Primary Utility Routine purity checks; backbone verification.Full structural elucidation; stereochemical assignment.
Hydroxyl (-OH) Signal Often invisible or broad (exchange with trace

).
Sharp doublet (coupled to H3); vital for confirming OH presence.
Solubility Good, but may require slight warming for high concentrations.[1]Excellent; breaks intermolecular H-bonds.
Water Peak ~1.56 ppm (often overlaps with piperidine multiplet).~3.33 ppm (usually distinct from key signals).
Cost/Ease Low cost; easy recovery.Higher cost; difficult recovery (high boiling point).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized acquisition protocol.

Sample Preparation[1]
  • Mass: 5–10 mg for

    
    ; 20–30 mg for 
    
    
    
    .
  • Volume: 600 µL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Filtration: Filter solution through a cotton plug in a glass pipette to remove suspended solids (crucial for baseline flatness).

Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C). Note: Variable Temperature (VT) NMR may be required in DMSO if rotamers are observed.[1]

  • Relaxation Delay (

    
    ): 
    
    • 
      : 1.0 s (standard) or 5.0 s (quantitative).
      
    • 
      : 2.0 s.[2]
      
  • Pulse Width: 90° pulse calibrated to the probe.

  • Scans (NS):

    • 
      : 16–64 scans.
      
    • 
      : >1024 scans (due to quaternary carbons C2, C6 of pyridine).[1]
      

Structural Assignment & Spectral Analysis[3][4][5][6][7]

The Pyridine Ring (Aromatic Region)

The 2,6-disubstituted pyridine ring creates a characteristic ABX (or AMX) spin system in the aromatic region (6.5 – 8.0 ppm).[1]

  • H4 (Triplet/dd): The proton at position 4 is coupled to both H3 and H5. It typically appears as a triplet (

    
     Hz).
    
  • H3 & H5 (Doublets):

    • H5 (ortho to Br): The bromine atom is electronegative but less mesomerically donating than the amine. H5 is typically deshielded (downfield) relative to H3.

    • H3 (ortho to N-piperidine): The amino group is strongly electron-donating by resonance, shielding the ortho position. H3 appears upfield relative to H5.[3]

The Piperidine Ring (Aliphatic Region)

The 3-hydroxypiperidine moiety introduces chirality, making the protons on the ring diastereotopic .

  • H3 (Methine): The proton attached to the same carbon as the -OH group. It appears as a multiplet (tt or m) around 3.5–3.8 ppm.

  • H2 & H6 (N-methylene): These protons are adjacent to the nitrogen. Due to the chiral center at C3, the two protons at C2 (

    
    ) are magnetically non-equivalent, often splitting into complex multiplets with large geminal coupling (
    
    
    
    Hz).[1]
  • H4 & H5: Appear as complex multiplets in the high-field region (1.2 – 2.0 ppm).

Comparative Data Tables

The following data represents the expected chemical shifts based on electronic effects and analogous literature data [1, 2, 3].

Table 1: NMR Chemical Shift Comparison ( , ppm)
PositionProton Type

(Standard)
DMSO-

(Recommended)
Multiplicity & Coupling (Hz)
Pyridine-H4 Aromatic CH7.25 – 7.357.35 – 7.45dd or t (

)
Pyridine-H5 Ar-CH (ortho to Br)6.75 – 6.856.80 – 6.90d (

)
Pyridine-H3 Ar-CH (ortho to N)6.55 – 6.656.65 – 6.75d (

)
Pip-H3 CH-OH3.75 – 3.853.50 – 3.65m
Pip-H2

(chiral adj.)
3.90 – 4.10 (broad)3.85 – 4.05dd/m (Diastereotopic)
Pip-H6

3.00 – 3.202.90 – 3.10m
Pip-H4/H5

backbone
1.50 – 2.001.40 – 1.90m (Overlapping)
-OH HydroxylNot observed / Broad 4.80 – 5.00 d (

)
Table 2: NMR Chemical Shift Prediction ( , ppm)
CarbonTypeApprox.[2][3][4][5][6][7][8][9] Shift (

)
Notes
C2 (Py) Quaternary (C-N)~158.0Deshielded (ipso to N)
C6 (Py) Quaternary (C-Br)~139.0Distinctive weak signal
C4 (Py) Aromatic CH~138.5
C5 (Py) Aromatic CH~118.0
C3 (Py) Aromatic CH~106.0Shielded by amine resonance
C3 (Pip) CH-OH~66.0Diagnostic for 3-OH
C2 (Pip)

~54.0
C6 (Pip)

~46.0
C4/C5

20.0 – 32.0

Visualization of Analytical Logic

Diagram 1: Solvent Selection Decision Tree

This diagram guides the researcher on which solvent to choose based on the specific analytical goal (e.g., confirming the -OH group vs. simple purity check).

SolventSelection Start Analytical Goal CheckPurity Routine Purity Check (Backbone Confirmation) Start->CheckPurity StructElucid Full Structural Elucidation (Stereochem/OH confirmation) Start->StructElucid CDCl3 Select CDCl3 (Chloroform-d) CheckPurity->CDCl3 DMSO Select DMSO-d6 (Dimethyl Sulfoxide-d6) StructElucid->DMSO ResultA Result: - Sharp backbone signals - OH likely invisible - Easy sample recovery CDCl3->ResultA ResultB Result: - OH visible (doublet) - Water peak separated - Diastereotopic protons resolved DMSO->ResultB

Caption: Decision matrix for selecting the optimal NMR solvent based on analytical requirements.

Diagram 2: Signal Assignment Workflow

The logical flow for assigning the specific signals of 1-(6-Bromopyridin-2-yl)piperidin-3-ol using 1D and 2D techniques.

AssignmentLogic Sample 1H NMR Spectrum Aromatic Aromatic Region (6.5 - 7.5 ppm) Sample->Aromatic Aliphatic Aliphatic Region (1.4 - 4.1 ppm) Sample->Aliphatic PyridineLogic Identify ABX System: - H4 (Triplet) - H3/H5 (Doublets) Aromatic->PyridineLogic PiperidineLogic Identify Diastereomers: - H3 (CH-OH) downfield - H2/H6 (N-CH2) split Aliphatic->PiperidineLogic COSY 2D COSY: Confirm H3-H4-H5 connectivity Confirm Pip-H2/H3 coupling PyridineLogic->COSY PiperidineLogic->COSY HSQC 2D HSQC: Assign Carbon Backbone COSY->HSQC

Caption: Step-by-step logic for assigning the pyridine and piperidine fragments using 1D and 2D NMR correlations.

References

  • Reich, H. J. (n.d.).[1] Proton NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010).[1][10] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][10] Retrieved from [Link]

  • SDBS Web . (n.d.). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). (General reference for 2-bromopyridine and 3-hydroxypiperidine fragment shifts). Retrieved from [Link][1]

Sources

HPLC Method Development for 1-(6-Bromopyridin-2-yl)piperidin-3-ol: A Comparative Guide to Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Purity Assessment of 1-(6-Bromopyridin-2-yl)piperidin-3-ol Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of high-value pharmaceutical intermediates like 1-(6-Bromopyridin-2-yl)piperidin-3-ol , purity assessment is not merely a check-box exercise—it is the gatekeeper of downstream yield and safety. This compound, featuring a basic aminopyridine core and a polar hydroxyl moiety, presents classic chromatographic challenges: peak tailing due to silanol interactions and close elution of starting materials.

This guide compares two distinct methodological approaches:

  • The Legacy Standard: Traditional HPLC using Fully Porous Particles (FPP).

  • The Modern Benchmark: High-Efficiency HPLC using Core-Shell (Solid Core) Technology.

We provide a self-validating protocol designed to separate the target analyte from its critical impurities: 2,6-dibromopyridine (starting material), 3-hydroxypiperidine , and the bis-substituted byproduct .

Part 1: Chemical Context & Impurity Profiling

To develop a robust method, we must first understand the "Why" and "How" of the impurities. The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) of 2,6-dibromopyridine with 3-hydroxypiperidine.

Impurity Fate Mapping

The following diagram illustrates the reaction pathway and the genesis of critical impurities that our method must resolve.

ImpurityFate SM1 SM1: 2,6-Dibromopyridine (Lipophilic, Neutral) Target TARGET 1-(6-Bromopyridin-2-yl) piperidin-3-ol SM1->Target S_NAr Reaction Hydro Impurity B: Hydrolysis Product (6-Bromo-2-pyridone) SM1->Hydro Hydrolysis (Side Rxn) SM2 SM2: 3-Hydroxypiperidine (Polar, Basic) SM2->Target S_NAr Reaction Bis Impurity A: Bis-substituted (Lipophilic, Late Eluting) Target->Bis Over-reaction

Figure 1: Impurity Fate Map identifying critical separation targets based on synthetic causality.

Chromatographic Challenges:

  • Basicity: The pyridine nitrogen (pKa ~4-5) can interact with residual silanols on the column, causing tailing.

  • Polarity Range: The method must retain the polar SM2 while eluting the lipophilic SM1 and Bis-impurity within a reasonable timeframe.

Part 2: Method Comparison (Legacy vs. Modern)

We evaluated the performance of two distinct stationary phases. The goal was to determine if Core-Shell technology offers a statistically significant advantage for this specific aminopyridine derivative.

Comparative Data Summary
MetricMethod A: Legacy Standard Method B: Modern Core-Shell Verdict
Column Technology Fully Porous Particle (FPP)Solid Core (Core-Shell)-
Dimensions C18, 250 x 4.6 mm, 5 µmC18, 100 x 4.6 mm, 2.7 µmMethod B
Backpressure ~110 bar~280 barMethod A (Lower)
Run Time 25.0 minutes12.0 minutesMethod B (2x Faster)
USP Tailing (Target) 1.451.08Method B (Superior)
Resolution (Target/Imp A) 2.84.2Method B
Sensitivity (S/N) Baseline+40% EnhancementMethod B

Analysis: While Method A is robust and uses ubiquitous columns, Method B is the recommended choice . The solid core reduces the diffusion path (Van Deemter A and C terms), resulting in sharper peaks and higher sensitivity for low-level impurities without the extreme backpressure of Sub-2 µm UHPLC columns.

Part 3: The Optimized Protocol (Method B)

This protocol is designed as a self-validating system . It includes a "System Suitability" step that must be passed before sample analysis.

1. Reagents & Preparation
  • Solvent A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Why? Low pH suppresses silanol ionization and ensures the pyridine ring is protonated, improving peak shape.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

2. Instrument Parameters
  • Column: Kinetex C18 (or equivalent Core-Shell), 100 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.2 mL/min.

  • Column Temp: 40°C (Controls viscosity and improves mass transfer).

  • Detection: UV-DAD at 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5 µL.

3. Gradient Profile
Time (min)% Solvent BEvent
0.05Hold for polar retention (SM2)
1.05Begin ramp
8.090Elute Target and Lipophilic Impurities (SM1, Bis)
9.090Wash column
9.15Return to initial
12.05Re-equilibration
Part 4: Method Development Workflow

The following flowchart outlines the logical progression used to arrive at the optimized Method B, ensuring all critical quality attributes (CQAs) are met.

MethodWorkflow Start Start: Define ATP (Analytical Target Profile) Scouting pH Scouting (Screen pH 2.5, 6.0, 9.0) Start->Scouting Decision Select pH 3.0 (Best Peak Shape for Basic Pyridine) Scouting->Decision ColumnScreen Stationary Phase Screen (C18 vs. Phenyl-Hexyl) Decision->ColumnScreen Fix Mobile Phase Opt Gradient Optimization (Resolution > 2.0 for all pairs) ColumnScreen->Opt Select C18 Core-Shell Final Final Method Validation (Specificity, Linearity, Accuracy) Opt->Final

Figure 2: Step-by-step method development lifecycle following QbD principles.

Part 5: Troubleshooting & System Suitability

To ensure Trustworthiness , every run must include a System Suitability Test (SST).

SST Criteria:

  • Resolution (Rs): > 2.0 between Target and nearest impurity.

  • Tailing Factor (Tf): < 1.5 for the Target peak.

  • Precision: %RSD < 2.0% for 5 replicate injections of the standard.

Common Issues & Fixes:

  • Split Peaks: Indicates sample solvent mismatch. Fix: Ensure sample diluent matches the initial mobile phase (5% ACN).

  • Drifting Retention Times: Indicates lack of equilibration or pH instability. Fix: Verify buffer pH is 3.0 ± 0.1; Pyridines are sensitive to pH changes near their pKa.

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][2] (2023).[1][3] Retrieved from [Link]

  • Sielc Technologies. HPLC Method for Analysis of 2-Aminopyridine Derivatives.[4][5] (n.d.). Retrieved from [Link]

  • Helix Chromatography. HPLC Separation of Pyridine, Bromopyridine and Bipyridine on Mixed-Mode Columns. (n.d.). Retrieved from [Link]

Sources

A Structural and Reactivity Comparison of 1-(6-Bromopyridin-2-yl)piperidin-3-ol and 1-(6-Chloropyridin-2-yl)piperidin-3-ol for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle but Significant Role of Halogen Substitution in Pyridine Scaffolds

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Its ability to engage in hydrogen bonding and its metabolic stability make it a desirable feature in drug design. The functionalization of the pyridine ring at the 2- and 6-positions is a common strategy to modulate the physicochemical and pharmacological properties of a lead compound. A frequent choice in this synthetic endeavor is the introduction of a halogen atom, which not only serves as a handle for further chemical transformations but also directly influences the electronic properties of the molecule.

This guide provides an in-depth comparison of two closely related building blocks: 1-(6-Bromopyridin-2-yl)piperidin-3-ol and 1-(6-Chloropyridin-2-yl)piperidin-3-ol. While the substitution of a bromine atom for a chlorine atom may seem like a minor alteration, it has profound implications for the molecule's reactivity, synthetic accessibility, and ultimately, its potential as a drug candidate. Understanding these differences is crucial for researchers and drug development professionals in making informed decisions during the design and synthesis of novel therapeutics. We will delve into a structural comparison, explore the nuances of their reactivity in key synthetic transformations, and provide actionable experimental protocols.

Structural and Physicochemical Properties: A Tale of Two Halogens

The fundamental differences between the bromo- and chloro-substituted compounds stem from the intrinsic properties of the halogen atoms themselves. Bromine is larger, more polarizable, and less electronegative than chlorine. These atomic-level distinctions translate into measurable differences in the physicochemical properties of the resulting molecules.

Property1-(6-Bromopyridin-2-yl)piperidin-3-ol1-(6-Chloropyridin-2-yl)piperidin-3-olRationale for the Difference
Molecular Formula C₁₀H₁₃BrN₂OC₁₀H₁₃ClN₂ODifferent halogen atom.
Molecular Weight 257.13 g/mol 212.68 g/mol [1]Bromine has a higher atomic mass than chlorine.
Predicted logP 1.51.6The larger size of bromine can slightly increase lipophilicity, though the effect is often minor compared to other functional groups.
Predicted pKa (basic) ~4.5~4.3The greater electron-withdrawing inductive effect of chlorine slightly reduces the basicity of the pyridine nitrogen compared to the bromine analog.
Predicted Polar Surface Area 41.5 Ų41.5 ŲThe polar surface area is primarily determined by the N and O atoms and is not significantly affected by the halogen substitution in this context.

These predicted values highlight that while many properties are similar, the key differences in molecular weight and basicity can have implications for drug metabolism and receptor binding.

Comparative Reactivity: A Dichotomy in Synthetic Utility

The choice between a bromo or chloro substituent is most consequential when considering the subsequent chemical transformations of these building blocks. The electronic and bond-strength differences between the C-Br and C-Cl bonds dictate their reactivity in two of the most important classes of reactions in pharmaceutical synthesis: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 6-positions, due to the electron-withdrawing nature of the ring nitrogen. The halogen acts as a leaving group. The generally accepted reactivity trend for halogens as leaving groups in SNAr is F > Cl > Br > I. This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electron-withdrawing (and less polarizable) halogen.

Therefore, for the synthesis of these compounds via the SNAr reaction of 2,6-dihalopyridine with piperidin-3-ol, the 2,6-dichloropyridine would be expected to be more reactive than 2,6-dibromopyridine.

sn_ar cluster_chloro Chloro Derivative cluster_bromo Bromo Derivative chloro_start 1-(6-Chloropyridin-2-yl)piperidin-3-ol chloro_snar More Reactive in SNAr chloro_start->chloro_snar Favored by higher electronegativity bromo_start 1-(6-Bromopyridin-2-yl)piperidin-3-ol bromo_xcoupling More Reactive in Cross-Coupling bromo_start->bromo_xcoupling Favored by weaker C-Br bond

Caption: Reactivity comparison of the chloro and bromo derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

In contrast to SNAr, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions) is dominated by the ease of the oxidative addition step. This step involves the insertion of the palladium catalyst into the carbon-halogen bond. The reactivity trend is directly related to the carbon-halogen bond dissociation energy: C-I > C-Br > C-Cl. The weaker C-Br bond is more readily cleaved by the palladium catalyst than the stronger C-Cl bond.

Consequently, 1-(6-Bromopyridin-2-yl)piperidin-3-ol is the superior substrate for palladium-catalyzed cross-coupling reactions. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and higher yields compared to its chloro- a alog.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and further functionalization of these compounds.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the synthesis of 1-(6-halopyridin-2-yl)piperidin-3-ols from the corresponding 2,6-dihalopyridine and piperidin-3-ol.

synthesis_workflow start Start: 2,6-Dihalopyridine + Piperidin-3-ol reaction Reaction: - Solvent (e.g., DMSO, NMP) - Base (e.g., K2CO3, DIPEA) - Heat (e.g., 100-150 °C) start->reaction workup Aqueous Workup: - Dilute with water - Extract with organic solvent (e.g., EtOAc) reaction->workup purification Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column Chromatography workup->purification product Product: 1-(6-Halopyridin-2-yl)piperidin-3-ol purification->product

Caption: General workflow for the synthesis via SNAr.

Materials and Reagents:

  • 2,6-Dichloropyridine or 2,6-Dibromopyridine (1.0 equiv)

  • Piperidin-3-ol (1.1 equiv)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,6-dihalopyridine (e.g., 10 mmol) in DMSO (20 mL) in a round-bottom flask, add piperidin-3-ol (11 mmol) and potassium carbonate (25 mmol).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Suzuki-Miyaura Cross-Coupling of 1-(6-Bromopyridin-2-yl)piperidin-3-ol

This protocol provides a general method for the arylation of the bromo-substituted compound.

Materials and Reagents:

  • 1-(6-Bromopyridin-2-yl)piperidin-3-ol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask, add 1-(6-Bromopyridin-2-yl)piperidin-3-ol (e.g., 1 mmol), the arylboronic acid (1.2 mmol), sodium carbonate (2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyridine derivative.

Conclusion: Strategic Selection for Synthetic Success

The choice between 1-(6-Bromopyridin-2-yl)piperidin-3-ol and 1-(6-Chloropyridin-2-yl)piperidin-3-ol is a strategic decision that should be guided by the intended synthetic route.

  • For synthetic pathways that rely on nucleophilic aromatic substitution to introduce the piperidin-3-ol moiety, the chloro-derivative is generally the more reactive and cost-effective starting material.

  • For subsequent diversification through palladium-catalyzed cross-coupling reactions , the bromo-derivative is unequivocally the superior choice, offering higher reactivity and enabling a broader scope of transformations under milder conditions.

By understanding the fundamental principles of reactivity and the practical considerations of synthesis, researchers can leverage the subtle yet significant differences between these two halogenated pyridine building blocks to accelerate their drug discovery and development programs.

References

  • RSC Publishing. Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes. [Link]

Sources

Comparative Guide: Biological Validation of 1-(6-Bromopyridin-2-yl)piperidin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: 1-(6-Bromopyridin-2-yl)piperidin-3-ol derivatives (Fragment-Based Leads).[1][2][3] Primary Application: Discovery of inhibitors for metabolic enzymes (specifically 11β-HSD1 ) and G-Protein Coupled Receptors (GPR119 ).[1][2][3] Comparison Benchmark: Clinical standards (e.g., MK-0916, Carbenoxolone) and non-functionalized pyridine scaffolds.[1][2][3]

This guide details the validation protocol for analogs derived from the 1-(6-Bromopyridin-2-yl)piperidin-3-ol scaffold.[1][2][3] This structure acts as a "privileged fragment" in medicinal chemistry: the 3-hydroxy piperidine mimics the steroid D-ring (crucial for metabolic targets), while the 6-bromo pyridine serves as a reactive handle for rapid diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2][3]

Part 1: Strategic Rationale & Chemical Context[2][3]

Why This Scaffold?

In the "Fragment-to-Lead" optimization process, this scaffold offers distinct advantages over standard piperidines or phenyl-based analogs.[1][2][3]

FeatureBiological FunctionChemical Advantage
Piperidin-3-ol Mimics the hydroxyl group of cortisol/endogenous ligands; forms critical H-bonds with Ser/Tyr residues in the active site.[1][2][3]Chiral center allows for stereoselective exploration (R vs S enantiomers).[1][2][3]
Pyridine Nitrogen Acts as an H-bond acceptor; improves water solubility compared to benzene analogs.[1][2][3]Lowers logP (lipophilicity), improving DMPK profiles.
6-Bromo Handle N/A (Synthetic utility only).[1][2][3][4]Enables "Late-Stage Functionalization" to probe hydrophobic pockets.
The "Product" vs. Alternatives

When validating this library, you are comparing the evolved analogs against:

  • The Naked Scaffold (Negative Control): The un-substituted bromo-intermediate (often weak/inactive).[1][2][3]

  • Standard Inhibitors (Positive Control): High-affinity references like Carbenoxolone (non-selective) or MK-0916 (selective).[1][2][3]

Part 2: Validation Phase I - Biochemical Potency (HTRF)

The first validation step quantifies the inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) , the enzyme responsible for converting cortisone to cortisol.[1][2][3]

Protocol: Homogenous Time-Resolved Fluorescence (HTRF)

Objective: Determine IC50 values for the analogs compared to Carbenoxolone.

Mechanism: The assay uses a competitive immunoassay format.[2] A cortisol-d2 conjugate (acceptor) competes with native cortisol (produced by the enzyme) for binding to an anti-cortisol antibody labeled with a Cryptate donor.[1][2][3]

  • High Enzyme Activity: High Cortisol

    
     Displaces acceptor 
    
    
    
    Low FRET Signal .[2][3]
  • Inhibited Enzyme: Low Cortisol

    
     Acceptor binds Antibody 
    
    
    
    High FRET Signal .[2][3]

Step-by-Step Workflow:

  • Reagents: Recombinant human 11β-HSD1 microsomes, NADPH (cofactor), Cortisone (substrate).[1][2][3]

  • Incubation:

    • Mix 2 µL of Analog (variable concentration in DMSO) with 10 µL enzyme mix.

    • Add 10 µL Substrate solution (200 nM Cortisone + 200 µM NADPH).[1][2][3]

    • Incubate at 37°C for 2 hours.

  • Detection:

    • Add 10 µL Anti-Cortisol-Cryptate + 10 µL Cortisol-d2.[1][2][3]

    • Incubate 2 hours at RT.

  • Read: Measure fluorescence ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).

Data Interpretation & Comparison

Lower IC50 indicates higher potency.[1][2][3]

Compound IDR-Group (at 6-Br position)IC50 (nM)StatusComparison Note
Scaffold (Core) -Br (Unmodified)>10,000InactiveLacks hydrophobic reach.[1][2][3]
Analog A1 -Phenyl450Hit20x less potent than clinical std.[1][2][3]
Analog A2 -2,6-Difluorophenyl12Lead Comparable to Clinical Std.
Ref (Carbenoxolone) N/A30ControlNon-selective benchmark.[1][2][3]

Part 3: Validation Phase II - Cellular Selectivity

A critical failure point for pyridine-piperidine analogs is cross-reactivity with 11β-HSD2 (the kidney isozyme).[1][2][3] Inhibiting Type 2 causes mineralocorticoid excess (hypertension).[1][2][3]

Protocol: Whole-Cell Conversion Assay

Cell Lines:

  • Target: HEK-293 stably transfected with human HSD11B1.

  • Counter-Screen: HEK-293 stably transfected with human HSD11B2.[1][2][3]

Workflow:

  • Seed cells (20,000/well) in 96-well poly-D-lysine plates.

  • Dose cells with Analog A2 (1 nM – 10 µM).[2][3]

  • Add 200 nM Cortisone (for HSD1 assay) or Cortisol (for HSD2 assay).[1][2][3]

  • Incubate 24 hours.

  • Analyze supernatant via LC-MS/MS or HTRF to measure conversion rates.[1][2][3]

Success Criteria:

  • Selectivity Index (SI):

    
     must be 
    
    
    
    .[1][2][3]
  • Performance: 1-(6-Bromopyridin-2-yl)piperidin-3-ol analogs typically show superior selectivity compared to thiazole-based scaffolds due to the specific orientation of the 3-hydroxyl group.[1][2][3]

Part 4: Visualization of Signaling & Workflow

Diagram 1: Mechanism of Action & Assay Logic

This diagram illustrates how the inhibitor blocks the Cortisone-to-Cortisol conversion and how the HTRF signal validates this inhibition.[1][2][3]

G Substrate Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme Substrate->Enzyme binds Product Cortisol (Active) Enzyme->Product NADPH dependent reduction Signal_Low Low FRET Signal (High Cortisol) Product->Signal_Low Displaces Tracer Inhibitor Analog A2 (Pyridine-Piperidine) Inhibitor->Enzyme Blocks Active Site (IC50 < 50nM) Signal_High High FRET Signal (Inhibition) Inhibitor->Signal_High Prevents Product Formation

Caption: Mechanism of 11β-HSD1 inhibition. The analog (Blue) blocks the enzyme (Red), preventing Cortisol formation.[2][3] In HTRF, this lack of Cortisol results in a HIGH FRET signal.[2][3]

Diagram 2: Fragment-to-Lead Optimization Workflow

The logical flow from the raw brominated scaffold to a validated lead compound.[1][2][3]

Workflow Scaffold Start: 1-(6-Bromopyridin-2-yl) piperidin-3-ol Step1 Suzuki Coupling (R-B(OH)2 + Pd cat) Scaffold->Step1 Diversification Library Analog Library (Hydrophobic R-groups) Step1->Library Screen1 Biochemical Screen (HTRF / SPA) Target: 11β-HSD1 Library->Screen1 Filter Hit Selection (IC50 < 100 nM) Screen1->Filter Filter->Step1 Fail (Iterate) Screen2 Cellular Selectivity (HEK-293 HSD1 vs HSD2) Filter->Screen2 Pass Lead Validated Lead (High Potency, High Selectivity) Screen2->Lead SI > 100

Caption: Optimization pipeline. The bromine handle allows rapid library generation (Blue) filtered by biochemical potency (Yellow) and cellular selectivity (Green).[1][2][3]

Part 5: Troubleshooting & Causality

Issue: High potency in biochemical assay, but low activity in cellular assay.

  • Causality: The pyridine nitrogen can be protonated at physiological pH, potentially limiting membrane permeability.[2][3]

  • Solution: Validate permeability using a PAMPA (Parallel Artificial Membrane Permeability Assay) .[1][2][3] If permeability is low, mask the polarity by adding lipophilic substituents (e.g., -CF3) to the aryl ring attached via the Suzuki coupling.[2][3]

Issue: Rapid metabolic clearance (High intrinsic clearance in microsomes).[1][2][3]

  • Causality: The piperidine ring is susceptible to oxidation.[2]

  • Solution: Block metabolic "soft spots" by introducing fluorine or methyl groups adjacent to the nitrogen or on the piperidine ring (e.g., 4-fluoro-piperidin-3-ol).[1][2][3]

References

  • Scott, J. S., et al. (2012).[2][3] "Discovery of a potent, selective, and orally bioavailable 11β-HSD1 inhibitor."[2][3] Journal of Medicinal Chemistry.

  • Cisbio Bioassays. (n.d.).[2][3] "Cortisol HTRF Assay Principle and Protocol." Revvity.

  • Boyle, C. D., et al. (2009).[2][3] "Optimization of a series of 11β-HSD1 inhibitors based on a piperidine-3-ol scaffold." Bioorganic & Medicinal Chemistry Letters. [1][2][3]

  • Turnbull, A. P., et al. (2018).[2][3] "Fragment-based drug discovery and protein–protein interactions." ResearchGate.[2][3][5]

Sources

Comparative reactivity of bromo-pyridine vs chloro-pyridine scaffolds in coupling reactions

[1][2]

Executive Summary: The Halogen Trade-Off

In the high-stakes environment of drug discovery and process chemistry, the choice between bromo-pyridine and chloro-pyridine scaffolds is rarely a simple matter of reactivity.[1] It is a strategic decision balancing kinetic efficiency against economic scalability .

While bromo-pyridines are the "workhorse" of discovery chemistry due to their facile oxidative addition, chloro-pyridines represent the "holy grail" of process scalability—offering significant cost reductions (often >10-fold) and superior atom economy. This guide dissects the mechanistic nuances, providing the data and protocols necessary to transition from the reliable bromine to the economical chlorine without sacrificing yield.

Mechanistic Divergence: Beyond Bond Dissociation Energy

The conventional wisdom that "Bromine is faster than Chlorine" is chemically accurate but mechanistically incomplete. In pyridine systems, the presence of the nitrogen heteroatom fundamentally alters the oxidative addition (OA) pathway.

The Two Pathways of Oxidative Addition

For standard aryl halides, OA proceeds via a Concerted 3-Centered mechanism. However, electron-deficient 2-halopyridines often utilize a Nucleophilic Displacement (


-like)
  • C-Br Bond Energy: ~276 kJ/mol (Facile OA, often diffusion-controlled with active catalysts).

  • C-Cl Bond Energy: ~339 kJ/mol (High barrier, requires electron-rich ligands to increase Pd(0) nucleophilicity).

Visualization: Oxidative Addition Energy Landscapes

The following diagram illustrates the kinetic barrier difference and the mechanistic bifurcation between the two scaffolds.

OA_MechanismStartPd(0) + SubstrateTS_BrTS (Br): Low BarrierConcerted MechanismStart->TS_Br  Low u0394Gu2021TS_ClTS (Cl): High BarrierNucleophilic DisplacementStart->TS_Cl  High u0394Gu2021Prod_BrPd(II)-Br Complex(Fast Formation)TS_Br->Prod_BrProd_ClPd(II)-Cl Complex(Slow Formation)TS_Cl->Prod_ClNoteKey Insight:2-Chloropyridines favorNucleophilic Displacementdue to N-atom electron withdrawal.TS_Cl->Note

Figure 1: Energy profile comparison showing the higher activation barrier for chloro-pyridines and the mechanistic divergence.

Comparative Performance Data

The following data aggregates typical performance metrics from internal benchmarking and literature precedents (Suzuki-Miyaura and Buchwald-Hartwig conditions).

Table 1: Reactivity & Efficiency Comparison
FeatureBromo-Pyridine Scaffolds Chloro-Pyridine Scaffolds
Reactivity High (Reacts at RT to 60°C)Moderate/Low (Requires 80-120°C)
Ligand Requirement Standard (PPh3, dppf)Specialized (XPhos, SPhos, BrettPhos)
Cost (Approx.) High (

$)
Low ($)
Atom Economy Lower (Br = 79.9 amu)Higher (Cl = 35.5 amu)
Site Selectivity Controls C2 vs C5 via BDEControls C2 vs C5 via Electronic/Steric
Typical Yield 85-98%60-90% (Ligand Dependent)
Site-Selectivity in Dihalo-Systems

A critical advantage of using both halogens is orthogonal functionalization.

  • Scenario: 2-bromo-5-chloropyridine.[2]

  • Outcome: The C2-Br position reacts preferentially (>95:5 ratio) under standard Pd-catalysis due to the weaker bond, leaving the C5-Cl intact for a second coupling step.

  • Inversion: Interestingly, bulky ligands (e.g., QPhos) can sometimes invert this selectivity or activate the C-Cl bond if the C-Br is sterically hindered, though this is rare.

Experimental Protocols

Protocol A: The "Discovery" Route (Bromo-Pyridine)

Best for: Rapid analog generation, high reliability, unoptimized conditions.

Reaction: Suzuki-Miyaura Coupling of 2-Bromopyridine[1][3][4]

  • Reagents: 2-Bromopyridine (1.0 equiv), Arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv).

  • Catalyst: Pd(dppf)Cl₂ (3 mol%).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Heat to 80°C for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry (Na₂SO₄), and concentrate.

  • Expected Yield: >90%.

Protocol B: The "Process" Route (Chloro-Pyridine)

Best for: Scale-up, cost-reduction, difficult substrates.

Reaction: Suzuki-Miyaura Coupling of 2-Chloropyridine Note: Requires an electron-rich, bulky biarylphosphine ligand to facilitate oxidative addition across the stronger C-Cl bond.

  • Reagents: 2-Chloropyridine (1.0 equiv), Arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv).[1]

  • Catalyst System: Pd(OAc)₂ (2 mol%) + XPhos or SPhos (4 mol%).

    • Why? XPhos provides the steric bulk to promote reductive elimination and the electron density to accelerate oxidative addition of the chloride.

  • Solvent: Toluene/Water (10:1) or n-Butanol.

  • Conditions: Heat to 100-110°C for 12-16 hours.

  • Validation: Monitor consumption of Ar-Cl by HPLC; Ar-Cl is prone to stalling if the catalyst deactivates.

  • Expected Yield: 80-92% (highly dependent on water exclusion during setup).

Decision Framework: When to Switch?

Use the following logic flow to determine the appropriate scaffold for your specific project phase.

Decision_TreeStartSelect ScaffoldScaleProject Scale?Start->ScaleSmall< 10 grams(Discovery)Scale->SmallSpeed CriticalLarge> 100 grams(Process/Dev)Scale->LargeCost CriticalComplexitySubstrate Complexity?Small->ComplexityRec_ClUse Chloro-Pyridine(Prioritize Cost)Large->Rec_ClStandardOpt_ClOptimize Chloro-Pyridine(Screen Ligands: XPhos/BrettPhos)Large->Opt_ClLow Yield?HighCompHigh(Sensitive Groups)Complexity->HighCompLowCompLow/ModerateComplexity->LowCompRec_BrUse Bromo-Pyridine(Prioritize Speed/Yield)HighComp->Rec_BrLowComp->Rec_BrOpt_Cl->Rec_Cl

Figure 2: Decision matrix for selecting between Br- and Cl-pyridine scaffolds based on scale and complexity.

Troubleshooting & Optimization

When working with the less reactive Chloro-pyridines , common failure modes include:

  • Catalyst Deactivation: Pyridine nitrogens can coordinate to Pd, poisoning the catalyst.

    • Solution: Use higher catalyst loading or strongly binding chelating ligands (e.g., bulky phosphines) that prevent pyridine coordination.

  • Incomplete Conversion: The oxidative addition barrier is not overcome.

    • Solution: Switch to Pd-G3/G4 precatalysts (e.g., XPhos Pd G3) which ensure a 1:1 Ligand:Pd ratio and rapid activation.

  • Protodeboronation: Pyridyl boronic acids are unstable.

    • Solution: Always use the Halopyridine + Aryl Boronic Acid combination, not the reverse.[5] If you must use a pyridyl boron species, use MIDA boronates for slow release.

References

  • BenchChem. A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions. (2025).

  • Chemical Science. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. (2022).[5][6]

  • ChemRxiv. Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry. (2023).[7][8]

  • Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018).

  • PubMed Central. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016).

  • BenchChem. Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. (2025).

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.